molecular formula C16H11BrO3 B2521870 (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 620546-79-4

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2521870
CAS No.: 620546-79-4
M. Wt: 331.165
InChI Key: DXEJNBHBCBFTJX-NVNXTCNLSA-N
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Description

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromobenzylidene group and a methoxy group attached to the benzofuran core

Scientific Research Applications

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as optical or electronic characteristics.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzofuran derivatives exhibit diverse biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact mechanism would need to be determined through biological testing.

Future Directions

Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2-bromobenzaldehyde with 6-methoxybenzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromobenzylidene group can be reduced to a bromobenzyl group using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(2-bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one.

    Reduction: Formation of 2-(2-bromobenzyl)-6-methoxybenzofuran-3(2H)-one.

    Substitution: Formation of 2-(2-substituted-benzylidene)-6-methoxybenzofuran-3(2H)-one derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(2-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
  • (Z)-2-(2-fluorobenzylidene)-6-methoxybenzofuran-3(2H)-one
  • (Z)-2-(2-iodobenzylidene)-6-methoxybenzofuran-3(2H)-one

Uniqueness

(Z)-2-(2-bromobenzylidene)-6-methoxybenzofuran-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties. Additionally, the methoxy group can enhance the compound’s solubility and stability.

Properties

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-19-11-6-7-12-14(9-11)20-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEJNBHBCBFTJX-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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